molecular formula C19H21NO2 B5813583 1-(2,3-dihydro-1H-indol-1-yl)-2-(2,3,5-trimethylphenoxy)ethanone

1-(2,3-dihydro-1H-indol-1-yl)-2-(2,3,5-trimethylphenoxy)ethanone

Cat. No.: B5813583
M. Wt: 295.4 g/mol
InChI Key: HRALNQAPDGHZIX-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1H-indol-1-yl)-2-(2,3,5-trimethylphenoxy)ethanone is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The compound’s structure features an indole moiety linked to a trimethylphenoxy group through an ethanone bridge.

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-(2,3,5-trimethylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-13-10-14(2)15(3)18(11-13)22-12-19(21)20-9-8-16-6-4-5-7-17(16)20/h4-7,10-11H,8-9,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRALNQAPDGHZIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OCC(=O)N2CCC3=CC=CC=C32)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1H-indol-1-yl)-2-(2,3,5-trimethylphenoxy)ethanone typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Attachment of the Ethanone Bridge: The ethanone bridge can be introduced by reacting the indole with an appropriate acylating agent, such as acetyl chloride, in the presence of a base like pyridine.

    Introduction of the Trimethylphenoxy Group: The final step involves the reaction of the intermediate with 2,3,5-trimethylphenol under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1H-indol-1-yl)-2-(2,3,5-trimethylphenoxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanone bridge can be modified by introducing different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Investigated for its potential as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-indol-1-yl)-2-(2,3,5-trimethylphenoxy)ethanone would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,3-dihydro-1H-indol-1-yl)-2-(2,4,5-trimethylphenoxy)ethanone
  • 1-(2,3-dihydro-1H-indol-1-yl)-2-(2,3,6-trimethylphenoxy)ethanone

Comparison

Compared to similar compounds, 1-(2,3-dihydro-1H-indol-1-yl)-2-(2,3,5-trimethylphenoxy)ethanone may exhibit unique properties due to the specific positioning of the trimethyl groups on the phenoxy ring. This can influence its chemical reactivity, biological activity, and overall stability.

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